Icofungipen

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

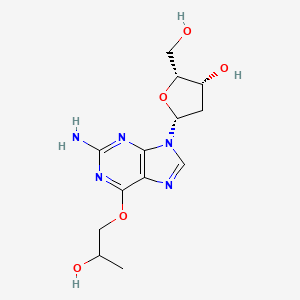

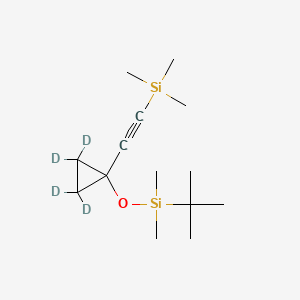

Icofungipen, also known as PLD-118, is a novel antifungal agent belonging to the class of beta amino acids. It has shown significant activity against Candida species, particularly Candida albicans. This compound has been taken through phase II clinical trials and has demonstrated promising results in both in vitro and in vivo studies .

Preparation Methods

Icofungipen is a synthetic derivative of the naturally occurring beta amino acid cispentacin. The preparation of this compound involves the transformation of unsaturated bicyclic beta-lactams through regio- and stereocontrolled hydroxylation techniques, followed by hydroxy group oxidation and oxo-methylene interconversion with a phosphorane . The industrial production of this compound involves the use of high-performance liquid chromatography for the quantification and purification of the compound .

Chemical Reactions Analysis

Icofungipen undergoes various chemical reactions, including:

Oxidation: The hydroxylation of the ring olefinic bond followed by oxidation.

Substitution: The transformation of the ring olefinic bond through regio- and stereocontrolled hydroxylation techniques.

Common reagents and conditions used in these reactions include phthaldialdehyde for derivatization and high-performance liquid chromatography for quantification . The major products formed from these reactions are derivatives of this compound with modified functional groups.

Scientific Research Applications

Icofungipen has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying beta amino acids and their derivatives.

Biology: Investigated for its antifungal activity against various Candida species.

Mechanism of Action

Icofungipen exerts its antifungal effects by inhibiting isoleucyl-tRNA synthetase, an enzyme crucial for protein biosynthesis in fungi. This inhibition disrupts protein synthesis, leading to the accumulation of the compound in yeast cells and ultimately causing cell death . The molecular target of this compound is the isoleucyl-tRNA synthetase enzyme, and the pathway involved is the inhibition of protein biosynthesis.

Comparison with Similar Compounds

Icofungipen is unique compared to other antifungal agents due to its beta amino acid structure and its mechanism of action. Similar compounds include:

This compound differs from these compounds in its specific inhibition of isoleucyl-tRNA synthetase and its enhanced activity against azole-resistant Candida strains .

Properties

CAS No. |

156292-16-9 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

(1S,2R)-2-amino-4-methylidenecyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H11NO2/c1-4-2-5(7(9)10)6(8)3-4/h5-6H,1-3,8H2,(H,9,10)/t5-,6+/m0/s1 |

InChI Key |

RKOUGZGFAYMUIO-NTSWFWBYSA-N |

SMILES |

C=C1CC(C(C1)N)C(=O)O |

Isomeric SMILES |

C=C1C[C@@H]([C@@H](C1)N)C(=O)O |

Canonical SMILES |

C=C1CC(C(C1)N)C(=O)O |

Synonyms |

Cyclopentanecarboxylic acid, 2-amino-4-methylene-, cis- (9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanecarboxylic acid, 2-(1,2-dihydroxyethyl)-, methyl ester, [1alpha,2beta(S*)]-](/img/new.no-structure.jpg)

![12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1146816.png)

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)